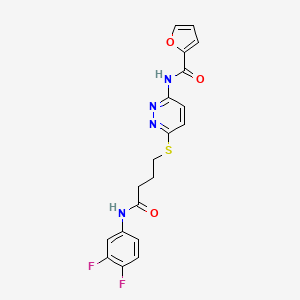
N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H16F2N4O3S and its molecular weight is 418.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(6-((4-((3,4-difluorophenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)furan-2-carboxamide is a synthetic compound characterized by its complex structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H16F2N4O3S, with a molecular weight of 418.4 g/mol. The structure includes a furan ring, a pyridazine moiety, and a difluorophenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆F₂N₄O₃S |
| Molecular Weight | 418.4 g/mol |
| CAS Number | 1040649-63-5 |
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of the tyrosinase enzyme, which plays a crucial role in melanin biosynthesis .
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties, potentially through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Antitumor Effects
A study focusing on the antitumor activity of similar compounds demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines. For example, compounds containing furan and pyridazine rings were shown to induce apoptosis in various cancer cell types .
Enzyme Interaction
The interaction with tyrosinase has been specifically noted in related studies where structural modifications influenced enzyme activity. Compounds with simpler structures showed higher activation or inhibition rates compared to more complex analogs . This suggests that this compound may similarly interact with tyrosinase or other enzymes.
Case Studies
- Study on Tyrosinase Inhibition : A comparative analysis involving various furan-containing compounds revealed that specific substitutions on the phenyl group significantly affected tyrosinase activity. The presence of halogen groups reduced activation potential, indicating structure-activity relationships that could be applicable to our compound .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF7) showed that compounds similar to this compound exhibited IC50 values in the micromolar range, highlighting their potential as therapeutic agents against tumors .
Eigenschaften
IUPAC Name |
N-[6-[4-(3,4-difluoroanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c20-13-6-5-12(11-14(13)21)22-17(26)4-2-10-29-18-8-7-16(24-25-18)23-19(27)15-3-1-9-28-15/h1,3,5-9,11H,2,4,10H2,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGXWGCHRLFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













